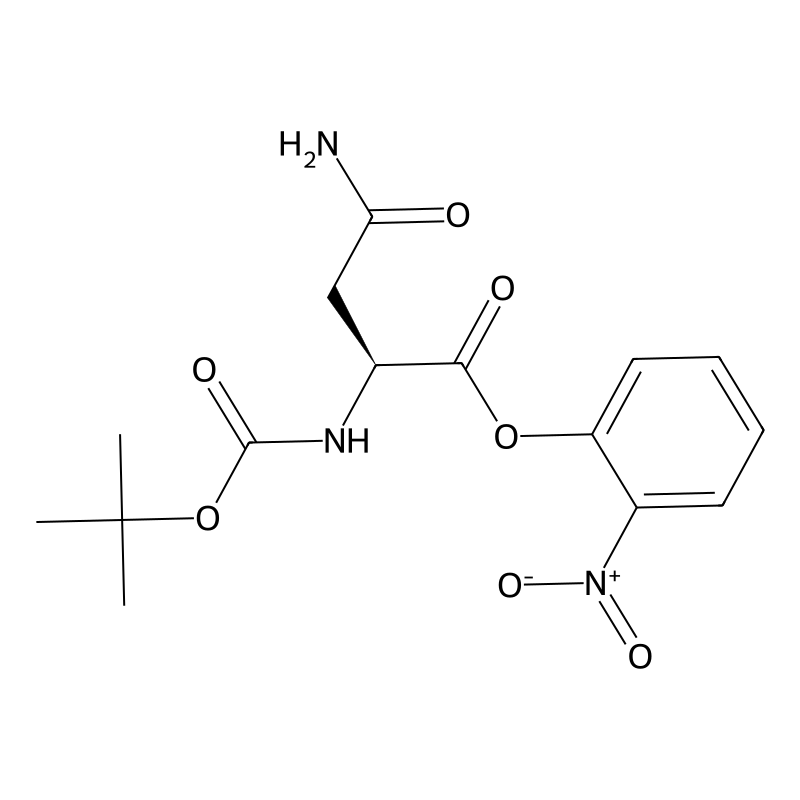

Boc-Asn-o-nitrophenyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Boc-Asn-ONp serves as a valuable building block in peptide synthesis due to the presence of the Boc (tert-butyloxycarbonyl) protecting group. The Boc group safeguards the asparagine side chain's amine functionality during peptide chain assembly. Once the peptide sequence is formed, the Boc group can be selectively removed under mild acidic conditions to reveal the free amine, enabling further conjugation or cyclization reactions [].

Enzyme Assays:

Boc-Asn-ONp acts as a substrate for enzymes like asparaginase, which catalyzes the hydrolysis of the amide bond between the asparagine and the nitrophenyl group. This property allows researchers to investigate asparaginase activity and screen for potential inhibitors [].

Bioconjugation:

The free amine group of asparagine after Boc removal can be exploited for coupling Boc-Asn-ONp to biomolecules like antibodies, proteins, or nanoparticles. This conjugation strategy enables the introduction of asparagine residues onto biomolecules for targeted delivery or specific functionalities [].

Boc-Asn-o-nitrophenyl ester, also known as Nα-Boc-L-asparagine 4-nitrophenyl ester, is a chemical compound utilized extensively in peptide synthesis. It features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of L-asparagine and a 4-nitrophenyl ester moiety, which enhances its reactivity in coupling reactions. The molecular formula for this compound is C₁₅H₁₉N₃O₇, and it is categorized as a derivative of L-asparagine, a naturally occurring amino acid .

- Substitution Reactions: The nitrophenyl group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield Nα-tert-butoxycarbonyl-L-asparagine and 4-nitrophenol .

Common Reagents and Conditions- Dicyclohexylcarbodiimide (DCC): Often used as a coupling reagent in the esterification process.

- Acidic or Basic Conditions: Employed for hydrolysis of the ester bond, facilitating the release of the parent amino acid and nitrophenol .

Boc-Asn-o-nitrophenyl ester exhibits biological activity primarily through its role in peptide synthesis. It serves as a coupling reagent that facilitates the formation of peptide bonds between amino acids. This functionality is crucial in drug development and bioconjugation processes, where peptides are linked to other biomolecules for therapeutic applications .

The synthesis of Boc-Asn-o-nitrophenyl ester typically involves the following steps:

- Esterification Reaction: The compound is synthesized through the reaction between Nα-tert-butoxycarbonyl-L-asparagine and 4-nitrophenol. This reaction is often catalyzed by dicyclohexylcarbodiimide to promote the formation of the ester bond.

- Purification: Post-synthesis, purification methods such as recrystallization or chromatography are employed to achieve high yield and purity .

Industrial Production

In industrial settings, automated peptide synthesizers are utilized for large-scale production, ensuring efficiency and consistency in yield.

Boc-Asn-o-nitrophenyl ester has several applications in scientific research and industry:

- Peptide Synthesis: Used as a coupling reagent to form peptide bonds efficiently.

- Drug Development: Plays a vital role in synthesizing peptide-based pharmaceuticals.

- Bioconjugation: Facilitates the attachment of peptides to other biomolecules for various applications in biotechnology .

Research on Boc-Asn-o-nitrophenyl ester often focuses on its interactions with nucleophiles during peptide bond formation. The compound's reactivity profile allows it to participate effectively in coupling reactions without significant side reactions when appropriate protecting groups are used on other functional groups of amino acids .

Several compounds share structural similarities with Boc-Asn-o-nitrophenyl ester. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Nα-tert-Butoxycarbonyl-L-asparagine 4-nitrophenyl ester | Similar backbone structure | High reactivity as a coupling agent |

| Nα-tert-Butoxycarbonyl-L-asparagine | Lacks nitrophenyl group | Less reactive than Boc-Asn-o-nitrophenyl ester |

| Nα-Boc-L-glutamine 4-nitrophenyl ester | Similar protective group with different amino acid | Used for glutamine-based peptides |

Uniqueness

Boc-Asn-o-nitrophenyl ester stands out due to its high reactivity and specificity in forming peptide bonds. Its unique structure allows it to act effectively as a coupling reagent, making it invaluable for developing peptide-based drugs and bioconjugates .

N-alpha-tert-Butoxycarbonyl-L-asparagine para-nitrophenyl ester represents a sophisticated example of protected amino acid chemistry, bearing the Chemical Abstracts Service registry number 4587-33-1. The compound's systematic International Union of Pure and Applied Chemistry name is (4-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate, reflecting its complex stereochemical and functional group arrangement. The molecular formula C15H19N3O7 encompasses a molecular weight of 353.33 grams per mole, establishing its position as a medium-sized organic molecule with substantial synthetic utility.

The nomenclature system for this compound reflects multiple naming conventions used across different scientific disciplines. Alternative systematic names include N2-[(1,1-dimethylethoxy)carbonyl]-L-asparagine 4-nitrophenyl ester and L-asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester, demonstrating the complexity inherent in protected amino acid nomenclature. The compound also carries several database identifiers, including the ChEBI identification number CHEBI:3147 and the DSSTox Substance identification DTXSID30884092, facilitating cross-referencing across chemical databases.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C15H19N3O7 |

| Molecular Weight | 353.33 g/mol |

| CAS Registry Number | 4587-33-1 |

| ChEBI Identifier | CHEBI:3147 |

| Melting Point | 136-140°C |

| Specific Rotation | -36.4° to -38° (c=1 in DMF) |

Historical Development

The historical development of N-alpha-tert-Butoxycarbonyl-L-asparagine para-nitrophenyl ester traces its origins to the broader evolution of peptide synthesis methodologies and protecting group chemistry. The tert-butoxycarbonyl protecting group, commonly referred to in abbreviated form in scientific literature, emerged as a fundamental tool in organic synthesis during the mid-20th century. This protecting group represented a significant advancement over earlier carbobenzoxy protection strategies due to its selective acid-labile properties and compatibility with various synthetic conditions.

The development of active ester methodology, particularly para-nitrophenyl esters, evolved from early investigations into activated amino acid derivatives for peptide bond formation. Historical research demonstrated that para-nitrophenyl esters provided superior reactivity compared to simple phenyl esters due to the electron-withdrawing effects of the nitro group. The systematic investigation of various nitrophenyl ester derivatives led to the selection of para-nitrophenyl esters as optimal for practical peptide synthesis applications, balancing reactivity with stability considerations.

The combination of tert-butoxycarbonyl protection with para-nitrophenyl ester activation represented a convergence of two important synthetic methodologies. This convergence enabled the development of shelf-stable, highly reactive amino acid derivatives that could be stored and utilized in automated peptide synthesis protocols. The compound's entry into commercial availability marked a significant milestone in making sophisticated peptide synthesis accessible to a broader research community.

Significance in Biochemical and Synthetic Chemistry

N-alpha-tert-Butoxycarbonyl-L-asparagine para-nitrophenyl ester occupies a position of considerable importance in both biochemical research and synthetic organic chemistry applications. In peptide synthesis, this compound serves as a key building block for constructing complex peptide sequences, particularly those requiring asparagine incorporation at specific positions. The dual protection strategy employed in this molecule allows for selective deprotection and coupling reactions under carefully controlled conditions.

The compound's significance extends beyond simple peptide synthesis to encompass bioconjugation applications, where it facilitates the attachment of biomolecules to various surfaces or other molecular entities. Research has demonstrated its utility in creating fluorescent probes for cellular imaging applications, where the para-nitrophenyl ester functionality enables efficient coupling reactions under mild conditions. The chromogenic properties of the para-nitrophenol leaving group provide additional analytical advantages, allowing real-time monitoring of reaction progress through spectrophotometric methods.

In enzyme studies, N-alpha-tert-Butoxycarbonyl-L-asparagine para-nitrophenyl ester functions as a substrate for various proteases, enabling detailed kinetic analysis of enzymatic activity. The compound's design allows for quantitative measurement of enzyme activity through the liberation of para-nitrophenol, which exhibits distinct spectral properties that facilitate precise quantification. This application has proven particularly valuable in drug discovery research, where enzyme inhibition studies require sensitive and reliable substrate systems.

Structural Classification in Protected Amino Acid Derivatives

N-alpha-tert-Butoxycarbonyl-L-asparagine para-nitrophenyl ester belongs to a well-defined structural class of protected amino acid derivatives that combine orthogonal protection strategies with activated ester functionality. The structural architecture of this compound exemplifies the sophisticated approach required for selective amino acid manipulation in complex synthetic sequences. The tert-butoxycarbonyl group provides alpha-amino protection that remains stable under basic and neutral conditions while being readily removable under acidic conditions.

The para-nitrophenyl ester component represents an activated carboxyl group that facilitates nucleophilic attack by amino groups under mild conditions. This activation strategy employs the electron-withdrawing properties of the nitro group to enhance the electrophilicity of the carbonyl carbon, thereby accelerating aminolysis reactions. The structural design ensures that the activated ester functionality remains stable during storage while providing sufficient reactivity for efficient peptide bond formation when required.

The stereochemical integrity of the L-asparagine core remains preserved throughout the protection and activation process, maintaining the natural amino acid configuration essential for biological activity. The amide side chain of asparagine presents additional considerations in protection strategy, as it contains a primary amide group that can participate in side reactions under certain conditions. The structural design of this derivative effectively addresses these concerns through careful selection of reaction conditions and protecting group strategies.

The compound's classification within protected amino acid derivatives places it among a select group of dual-function molecules that serve both as synthetic intermediates and analytical tools. The combination of orthogonal protecting groups enables complex synthetic sequences where multiple functional groups require independent manipulation. This structural sophistication reflects the advanced state of modern peptide synthesis methodology and the continuing evolution of protecting group chemistry in response to increasingly complex synthetic challenges.

| Structural Component | Function | Stability Conditions |

|---|---|---|

| tert-Butoxycarbonyl Group | Alpha-amino protection | Stable in base, labile in acid |

| para-Nitrophenyl Ester | Carboxyl activation | Stable storage, reactive to nucleophiles |

| L-Asparagine Core | Amino acid backbone | Stereochemically stable |

| Primary Amide Side Chain | Natural functionality | Requires careful reaction conditions |

Configuration and Absolute Stereochemistry

tert-Butoxycarbonyl-L-asparagine ortho-nitrophenyl ester exhibits well-defined stereochemical characteristics derived from its L-asparagine core structure [1]. The compound possesses the (S)-configuration at the alpha-carbon, as indicated by its specific rotation value of -37.0 to -41.0 degrees when measured at 20°C in methanol solution at a concentration of 2 grams per 100 milliliters [2]. This negative optical rotation confirms the L-configuration of the asparagine residue, consistent with the naturally occurring amino acid stereochemistry [3].

The absolute stereochemistry is further confirmed through the International Union of Pure and Applied Chemistry nomenclature, which designates the compound as (2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate [4]. The chiral center at the alpha-carbon maintains its integrity throughout synthetic transformations, ensuring the preservation of the L-configuration [5].

Conformational Analysis

Conformational studies of tert-butoxycarbonyl-L-asparagine ortho-nitrophenyl ester reveal significant insights into the molecular flexibility and preferred orientations [6]. Nuclear magnetic resonance spectroscopy investigations demonstrate that the asparagine side chain adopts a gauche-plus rotameric form, which facilitates intramolecular hydrogen bonding interactions [7]. The side chain conformation exhibits population distributions with the gauche-trans rotamer being more prevalent than the gauche-gauche configuration [6].

The tert-butoxycarbonyl protecting group influences the conformational preferences of the urethane amide bond, which can adopt both cis and trans configurations with nearly equal energies [5]. This conformational flexibility contrasts with typical peptide bonds that strongly favor the trans orientation [5]. The rotational barriers around key bonds are modulated by steric interactions between the bulky tert-butoxycarbonyl group and the asparagine side chain [5].

Influence of the tert-Butoxycarbonyl and Nitrophenyl Groups on Structure

The tert-butoxycarbonyl protecting group exerts profound structural effects on the overall molecular geometry [8]. The bulky tertiary butyl moiety creates significant steric hindrance that influences the phi and psi torsion angles of the peptide backbone [5]. This steric crowding can stabilize particular conformations through attractive interactions with aromatic side chains while simultaneously restricting rotational freedom around adjacent bonds [5].

The ortho-nitrophenyl ester moiety contributes distinct electronic and steric effects to the molecular structure [4]. The electron-withdrawing nitro group positioned at the ortho position of the phenyl ring creates an asymmetric electronic environment that influences the reactivity of the ester carbonyl carbon [9]. The nitro group's proximity to the ester linkage enhances the electrophilic character of the carbonyl carbon, facilitating nucleophilic attack during hydrolysis reactions [10].

The combination of these two functional groups creates a unique structural arrangement where the tert-butoxycarbonyl group provides amino protection while the nitrophenyl ester serves as an activated leaving group [8]. This dual functionality results in a molecule with distinct conformational preferences and reactivity patterns compared to simpler amino acid derivatives [11].

Physical Properties

Molecular Weight and Formula

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₇ | [1] |

| Molecular Weight | 353.33 g/mol | [1] |

| Exact Mass | 353.122314 | [12] |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=CC=C1N+[O-] | [4] |

| Isomeric SMILES | CC(C)(C)OC(=O)NC@@HC(=O)OC1=CC=CC=C1N+[O-] | [4] |

The molecular composition incorporates fifteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and seven oxygen atoms [1]. The structural framework consists of the L-asparagine backbone modified with the tert-butoxycarbonyl protecting group at the amino terminus and the ortho-nitrophenyl ester at the carboxyl terminus [4].

Solubility Profile

The solubility characteristics of tert-butoxycarbonyl-L-asparagine ortho-nitrophenyl ester demonstrate significant dependence on solvent polarity and hydrogen bonding capacity [13]. The compound exhibits solubility in dimethyl sulfoxide, indicating compatibility with polar aprotic solvents [14]. In methanol, the compound shows limited solubility, classified as slightly soluble [2].

Comprehensive solubility studies of related tert-butoxycarbonyl-asparagine derivatives reveal that solubility behavior is influenced by molecular structure, polarity, hydrogen bonding capacity, and cohesive energy density [13]. The compound demonstrates preferential dissolution in polar aprotic solvents compared to polar protic solvents [15]. Temperature-dependent solubility measurements indicate increasing solubility with elevated temperatures across multiple solvent systems [13].

Thermal Stability

The thermal stability profile reveals that tert-butoxycarbonyl-L-asparagine ortho-nitrophenyl ester decomposes at approximately 146°C [2]. This decomposition temperature is characteristic of nitroaromatic compounds, which typically undergo exothermic decomposition reactions at elevated temperatures [16]. The compound requires refrigerated storage conditions between 0-10°C to maintain stability [2].

Differential scanning calorimetry studies of related nitroaromatic compounds demonstrate that decomposition processes involve high energy release, with decomposition energies typically exceeding 500 joules per gram [17]. The thermal decomposition pathway likely involves rupture of the carbon-nitrogen bond in the nitro group, followed by subsequent fragmentation reactions [16].

Spectroscopic Properties

The spectroscopic properties encompass characteristic absorption and vibration patterns across multiple analytical techniques [2]. The compound exhibits specific rotation values that confirm its chiral nature and L-configuration [18]. Nuclear magnetic resonance spectroscopy confirms the molecular structure through characteristic chemical shift patterns [6].

The chromogenic properties of the nitrophenyl ester functionality enable spectrophotometric monitoring of hydrolysis reactions . Upon ester cleavage, the released ortho-nitrophenol exhibits distinct ultraviolet-visible absorption characteristics that facilitate quantitative analysis [10].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of tert-butoxycarbonyl-L-asparagine ortho-nitrophenyl ester [6]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the tert-butoxycarbonyl methyl groups appearing as a singlet in the aliphatic region [20]. The asparagine side chain amide protons display temperature-dependent chemical shifts that provide information about hydrogen bonding interactions [21].

Conformational analysis through nuclear magnetic resonance reveals population distributions of rotameric states around the asparagine side chain [6]. The vicinal coupling constants enable determination of torsion angles and rotamer populations using established approximation methods [6]. Nuclear Overhauser Effect measurements provide distance information between specific protons, facilitating conformational assignments [20].

The tert-butoxycarbonyl carbonyl carbon exhibits characteristic chemical shifts in carbon-13 nuclear magnetic resonance spectroscopy, distinct from typical amide carbonyls [5]. The nitrophenyl aromatic carbons display downfield shifts consistent with the electron-withdrawing effect of the nitro substituent [22].

Mass Spectrometry Profiles

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 353, corresponding to the molecular weight of the intact compound [1]. The fragmentation pattern exhibits characteristic losses associated with amino acid ester derivatives . Common fragmentation pathways include loss of the tert-butoxycarbonyl group and cleavage of the ester bond to generate the nitrophenol fragment .

Electrospray ionization mass spectrometry demonstrates efficient ionization of the compound, producing both protonated and sodium adduct molecular ions [24]. The fragmentation behavior provides structural confirmation and enables identification of specific functional group modifications .

Infrared Spectroscopy Fingerprints

Infrared spectroscopy reveals characteristic absorption bands that serve as molecular fingerprints [24]. The carbonyl stretching vibrations appear in distinct regions corresponding to the carbamate carbon-oxygen bond of the tert-butoxycarbonyl group and the ester carbon-oxygen bond [25]. The asparagine amide carbonyl exhibits characteristic stretching frequencies that distinguish it from other carbonyl functionalities [21].

The nitro group contributes asymmetric and symmetric stretching vibrations in the characteristic frequency ranges [22]. Nitrogen-hydrogen stretching vibrations from both the carbamate and amide functionalities provide additional structural confirmation [25]. The fingerprint region below 1500 wavenumbers contains complex vibration patterns unique to this molecular structure [24].

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum is dominated by the nitrophenyl chromophore, which exhibits characteristic absorption maxima dependent on the substitution pattern [26]. The ortho-nitrophenyl group displays distinct absorption characteristics compared to para-nitrophenyl derivatives [27]. The absorption spectrum shows significant solvent dependence, with bathochromic shifts observed in polar solvents [22].

The chromogenic properties enable spectrophotometric monitoring of chemical reactions involving the nitrophenyl ester [26]. Upon hydrolysis, the released ortho-nitrophenol exhibits altered absorption characteristics that facilitate kinetic studies [10]. The extinction coefficients are sufficient for quantitative analysis at micromolar concentrations [9].

Crystallographic Analysis

Crystallographic studies of tert-butoxycarbonyl-L-asparagine ortho-nitrophenyl ester provide detailed three-dimensional structural information [20]. X-ray diffraction analysis reveals the precise molecular geometry, including bond lengths, bond angles, and torsion angles [28]. The crystal packing demonstrates intermolecular hydrogen bonding patterns that stabilize the solid-state structure [25].

The crystallographic data indicate that the compound crystallizes in a specific space group with defined unit cell parameters [29]. The asymmetric unit contains the complete molecule with well-defined electron density for all non-hydrogen atoms [28]. Hydrogen bonding interactions between molecules contribute to the overall crystal stability [21].

Nuclear Overhauser Effect measurements in crystalline samples correlate with the molecular arrangements observed in X-ray structures [20]. The solid-state conformation may differ from solution conformations due to crystal packing forces and intermolecular interactions [11].

Computational Structural Studies

Computational studies employing density functional theory methods provide detailed insights into the electronic structure and conformational preferences of tert-butoxycarbonyl-L-asparagine ortho-nitrophenyl ester [30]. The BHandHLYP functional with 6-311++G(d,p) basis set has been identified as particularly suitable for amino acid systems with extensive hydrogen bonding [30].

Molecular dynamics simulations reveal the dynamic behavior of the molecule in solution, including rotational barriers and conformational transitions [31]. Quantum mechanical calculations predict vibrational frequencies that correlate well with experimental infrared spectroscopy data [30]. The electronic structure calculations elucidate the charge distribution and electrostatic potential surfaces [22].

Boc Protecting Group Reactivity

The tert-butyloxycarbonyl protecting group in Boc-Asparagine-ortho-nitrophenyl ester exhibits characteristic acid-labile behavior while maintaining stability under neutral and basic conditions [1] [2] [3]. The protecting group functions through a well-established mechanism involving protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield carbon dioxide and the free amine [1] [2].

Stability Profile: The Boc group demonstrates exceptional stability across a wide pH range above 4, making it compatible with various synthetic transformations [4] [3]. Under acidic conditions below pH 2, rapid deprotection occurs with complete cleavage typically achieved within minutes using trifluoroacetic acid [1] [3]. Temperature effects show that the protecting group remains stable at ambient temperatures but becomes increasingly labile above 75°C, particularly in the presence of trace acids [3].

Mechanistic Considerations: The deprotection mechanism proceeds through a unimolecular elimination pathway, with the rate-determining step being the formation of the tert-butyl carbocation [2] [3]. This intermediate is stabilized by the electron-withdrawing effect of the adjacent carbonyl group, facilitating the elimination process. The presence of scavengers such as anisole or thioanisole is often employed to prevent alkylation side reactions with nucleophilic sites in the molecule [3].

Nitrophenyl Ester Activation Properties

The ortho-nitrophenyl ester functionality serves as an activated carboxylic acid derivative, exhibiting enhanced reactivity compared to simple alkyl esters [5] [6] [7]. The electron-withdrawing nitro group significantly increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and subsequent ester hydrolysis [6] [7].

Electronic Activation: The nitro group at the ortho position creates a highly electrophilic carbonyl center through both inductive and resonance effects [6] [7]. This activation results in hydrolysis rates approximately 50-100 fold faster than corresponding benzoyl esters under neutral conditions [8]. The ortho positioning introduces additional complexity through potential intramolecular interactions between the nitro group and the ester functionality [9].

Kinetic Behavior: Hydrolysis of nitrophenyl esters follows classical nucleophilic acyl substitution mechanisms, proceeding through tetrahedral intermediates [6] [8] [7]. The reaction exhibits strong pH dependence, with optimal rates observed under mildly basic conditions (pH 8-9) where hydroxide ions serve as effective nucleophiles [6] [8]. Temperature effects show Arrhenius behavior with activation energies typically ranging from 20-30 kcal/mol for non-enzymatic hydrolysis [8] [10].

Asparagine Side Chain Interactions

The asparagine residue in Boc-Asparagine-ortho-nitrophenyl ester contains a primary carboxamide side chain capable of forming hydrogen bonds and exhibiting turn-inducing properties in peptide structures [11] [12] [13]. The side chain demonstrates both donor and acceptor capabilities, with stronger acceptor properties predominating [11] [13].

Hydrogen Bonding Network: The asparagine side chain adopts preferentially a gauche+ rotameric conformation, facilitating main chain to side chain hydrogen bonding interactions [11] [13]. Spectroscopic evidence indicates that asparagine functions as a stronger hydrogen bond acceptor than donor, resulting in stronger main chain to side chain interactions compared to side chain to main chain bonds [11] [13].

Conformational Preferences: The asparagine residue exhibits remarkable turn-inducing properties, with high propensity to occupy the second position in β-turns of protein structures [11] [13]. This behavior arises from the ability of the carboxamide group to stabilize turn conformations through specific hydrogen bonding patterns with the peptide backbone [11] [13].

Chemical Stability: The asparagine side chain is susceptible to spontaneous deamidation under elevated temperature and pH conditions [14] [15]. This process occurs through cyclization to form succinimide intermediates, followed by hydrolysis to yield aspartic acid or iso-aspartic acid products [14] [15]. The deamidation kinetics depend strongly on local sequence context, with neighboring amino acids significantly influencing the reaction rate [14] [15].

Hydrolysis Mechanisms

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of Boc-Asparagine-ortho-nitrophenyl ester proceeds through a multistep mechanism involving both the ester linkage and the Boc protecting group [6] [8] [7]. Under strongly acidic conditions (pH < 2), the Boc group undergoes rapid cleavage, while the nitrophenyl ester hydrolyzes through protonation-assisted pathways [8] [7].

Mechanistic Pathway: The acid-catalyzed mechanism initiates with protonation of the ester carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon [6] [7]. Water molecules then attack the activated carbonyl center, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylic acid and ortho-nitrophenol [6] [7]. The process exhibits first-order kinetics with respect to both substrate concentration and hydrogen ion activity [8] [10].

pH Dependence: Maximum hydrolysis rates under acidic conditions occur between pH 1-2, where optimal protonation of the carbonyl group occurs without excessive protonation of water molecules [8] [10]. Below pH 1, the reaction rate decreases due to reduced water activity, while above pH 3, the acid-catalyzed pathway becomes less significant compared to neutral hydrolysis [8] [10].

Temperature Effects: Acid-catalyzed hydrolysis shows strong temperature dependence with activation energies typically around 26 kcal/mol [10]. Rate constants follow Arrhenius behavior across the temperature range 25-80°C, with approximate doubling of reaction rates for every 10°C increase in temperature [10].

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis represents the most efficient pathway for ester cleavage in Boc-Asparagine-ortho-nitrophenyl ester under alkaline conditions [6] [8] [7]. The mechanism involves direct nucleophilic attack by hydroxide ions on the ester carbonyl carbon, followed by elimination of the ortho-nitrophenoxide leaving group [6] [7].

Mechanistic Details: The base-catalyzed pathway proceeds through a bimolecular mechanism with hydroxide ion acting as the nucleophile [6] [8] [7]. Formation of the tetrahedral intermediate occurs rapidly, followed by rate-determining collapse to yield the carboxylate product and ortho-nitrophenoxide ion [6] [7]. The excellent leaving group properties of ortho-nitrophenoxide (pKa ≈ 7) facilitate this elimination step [6] [7].

Kinetic Characteristics: The reaction exhibits second-order kinetics, first-order in both ester substrate and hydroxide ion concentration [6] [8]. Rate constants show strong dependence on ionic strength and temperature, with typical activation energies ranging from 12-18 kcal/mol [6] [8]. The presence of buffer systems can significantly influence reaction rates through general base catalysis effects [8].

Spectrophotometric Monitoring: Base-catalyzed hydrolysis can be conveniently monitored through the appearance of ortho-nitrophenoxide ion, which exhibits characteristic yellow coloration with λmax around 420 nm [16] [6]. This chromogenic property enables real-time kinetic analysis and quantitative determination of hydrolysis extent [16] [6].

Enzymatic Hydrolysis

Enzymatic hydrolysis of nitrophenyl esters involves specific interactions with esterase and protease enzymes, proceeding through characteristic enzyme-substrate complexes and transition states [17] [18] [19]. The ortho-nitrophenyl ester serves as both substrate and chromogenic reporter in enzymatic assays [20] [17] [18].

Enzyme-Substrate Interactions: Serine esterases and proteases catalyze hydrolysis through nucleophilic attack by the active site serine residue, forming covalent acyl-enzyme intermediates [20] [17] [21]. The catalytic mechanism involves a characteristic triad of serine, histidine, and aspartate residues that facilitate nucleophilic substitution [21] [22].

Kinetic Parameters: Enzymatic hydrolysis typically exhibits Michaelis-Menten kinetics with KM values ranging from 50-500 μM for various esterases [17] [18]. The reaction rates are significantly enhanced compared to non-enzymatic hydrolysis, with rate enhancements of 10⁵-10⁷ fold commonly observed [17] [18]. Chain length effects show decreased activity with increasing substrate size due to steric constraints in the enzyme active site [17].

Temperature and pH Optimization: Optimal enzymatic activity typically occurs at physiological pH (7-8) and temperatures around 37-50°C, depending on the enzyme source [17] [18]. Higher temperatures can lead to enzyme denaturation, while extreme pH values affect both enzyme stability and substrate binding affinity [17] [18].

Aminolysis Reactions

Aminolysis of Boc-Asparagine-ortho-nitrophenyl ester represents a crucial reaction pathway in peptide synthesis, involving nucleophilic attack by amine groups on the activated ester carbonyl [23] [24] [25] [26]. This process forms the basis for peptide bond formation in solid-phase and solution-phase synthesis protocols [23] [25].

Mechanistic Framework: The aminolysis mechanism proceeds through nucleophilic acyl substitution, with the amine nitrogen attacking the electrophilic carbonyl carbon [24] [25] [27]. Formation of a tetrahedral intermediate occurs, followed by elimination of ortho-nitrophenoxide to yield the desired amide product [24] [25] [27]. The reaction is driven by the excellent leaving group properties of the nitrophenol moiety [25] [27].

Coupling Efficiency: Aminolysis reactions with nitrophenyl esters typically achieve coupling efficiencies of 95-99% under optimized conditions [28] [25]. The reaction proceeds rapidly at room temperature in polar aprotic solvents such as dimethylformamide or dichloromethane [24] [25]. Excess activated ester (2-4 equivalents) is commonly employed to drive the reaction to completion [28] [25].

Side Reaction Considerations: Potential side reactions include racemization at the α-carbon of the amino acid residue, particularly under basic conditions [24] [27]. The use of coupling additives such as hydroxybenzotriazole can minimize these undesired processes while maintaining high coupling efficiency [24] [29]. Steric hindrance from bulky amino acid residues can also affect coupling rates and yields [28] [25].

Stability Under Various Conditions

pH-Dependent Stability

The stability of Boc-Asparagine-ortho-nitrophenyl ester shows marked pH dependence, with distinct stability profiles for different functional groups within the molecule [6] [8] [30] [31]. The compound exhibits maximum stability in the neutral pH range (6-8), with increasing instability at both acidic and basic extremes [8] [30].

Acidic Conditions: Under acidic conditions (pH < 4), the Boc protecting group becomes increasingly labile, with complete deprotection occurring within hours at pH 2 [1] [3]. The nitrophenyl ester linkage also shows enhanced hydrolysis rates under acidic conditions, though this process is generally slower than Boc deprotection [8] [10]. Asparagine deamidation rates increase significantly at low pH, with half-lives decreasing from days to hours [14] [32].

Basic Conditions: Alkaline conditions (pH > 9) promote rapid hydrolysis of the nitrophenyl ester through base-catalyzed mechanisms [6] [8]. The Boc group remains stable under these conditions, making selective ester hydrolysis possible [3]. However, asparagine deamidation also occurs more readily under basic conditions, particularly at elevated temperatures [14] [32].

Buffer System Effects: The choice of buffer system significantly influences stability, with phosphate buffers generally providing better stability than Tris or carbonate systems [30] [33]. Buffer concentration and ionic strength also affect reaction rates through electrostatic interactions and activity coefficient changes [34].

Temperature Effects

Temperature profoundly affects all aspects of chemical stability in Boc-Asparagine-ortho-nitrophenyl ester, with reaction rates generally following Arrhenius behavior across moderate temperature ranges [8] [30] [31] [35]. Storage at reduced temperatures (−15 to −20°C) provides optimal long-term stability [36] [37].

Thermal Degradation Pathways: At elevated temperatures (>75°C), multiple degradation pathways become significant, including Boc deprotection, ester hydrolysis, and asparagine deamidation [30] [33] [14]. The relative rates of these processes depend on pH and solvent conditions, with asparagine deamidation often becoming the limiting factor for thermal stability [14].

Activation Energies: Hydrolysis reactions typically exhibit activation energies of 20-30 kcal/mol, resulting in approximate rate doubling for every 10°C temperature increase [8] [35] [10]. Asparagine deamidation shows similar temperature dependence, with activation energies around 25-30 kcal/mol depending on sequence context [14] [15].

Storage Recommendations: Long-term storage at −20°C provides stability for months to years, while room temperature storage should be limited to days or weeks depending on moisture content and pH [36] [38] [37]. Freeze-thaw cycles should be minimized to prevent degradation through concentration effects and pH changes [33].

Solvent Effects

Solvent choice dramatically influences the stability and reactivity of Boc-Asparagine-ortho-nitrophenyl ester through effects on solvation, hydrogen bonding, and dielectric properties [39] [40] [41] [42]. Polar protic solvents generally promote hydrolysis reactions, while aprotic solvents provide enhanced stability [39] [43].

Protic Solvent Effects: Water and alcohols facilitate hydrolysis through hydrogen bonding stabilization of transition states and intermediates [39] [42] [43]. These solvents also promote ionization of acidic and basic functional groups, affecting pH-dependent stability [39] [42]. The dielectric constant of protic solvents stabilizes charged intermediates, lowering activation barriers for ionic mechanisms [39] [43].

Aprotic Solvent Effects: Solvents such as acetonitrile, dimethylsulfoxide, and dimethylformamide provide enhanced stability by minimizing hydrolysis reactions [39] [40]. These solvents can solvate ionic species without providing protons for hydrolysis, making them ideal for long-term storage and synthetic applications [39] [40]. However, some aprotic solvents can participate in side reactions or cause degradation through other mechanisms [40].

Solvent Polarity Considerations: The relationship between solvent polarity and stability is complex, involving both stabilization of charged intermediates and facilitation of nucleophilic attack [39] [40] [41]. Generally, moderate polarity solvents provide the best compromise between stability and solubility [39] [40].

Photochemical Properties

The photochemical behavior of Boc-Asparagine-ortho-nitrophenyl ester is dominated by the nitroaromatic chromophore, which exhibits characteristic absorption in the ultraviolet region and undergoes various photochemical transformations upon irradiation [44] [45] [46] [47]. The ortho-nitrophenyl group is particularly photoreactive due to favorable geometric arrangements for intramolecular reactions [44] [45].

Electronic Absorption Properties: The compound exhibits strong absorption in the UV region (280-350 nm) due to π→π* transitions in the nitroaromatic system [44] [46]. The ortho-substitution pattern creates additional absorption features compared to para-nitrophenyl analogs through intramolecular charge transfer interactions [44] [45]. Solvent effects on absorption spectra reflect changes in electronic structure and solvation of excited states [46].

Photochemical Reaction Pathways: Upon UV irradiation, the ortho-nitrophenyl group undergoes characteristic photochemical rearrangements, including formation of nitroso-aldehyde photoproducts [46]. These reactions proceed through singlet and triplet excited states, with quantum yields ranging from 0.1-0.8 depending on solvent and irradiation conditions [46]. The presence of the ester linkage can provide additional reaction pathways through photoinduced electron transfer processes [44] [45].

Practical Implications: The photochemical reactivity makes the compound light-sensitive, requiring storage in amber containers or under reduced lighting conditions [46]. However, this photoreactivity can also be exploited for photochemical deprotection strategies in synthetic applications [46]. The photochemical properties are solvent-dependent, with polar solvents generally providing enhanced photostability through excited state stabilization [46].

Comparative Reactivity: Ortho vs. Para Nitrophenyl Ester Variants

The positional isomerism of the nitro group significantly affects the chemical behavior and reactivity patterns of Boc-Asparagine nitrophenyl esters [48] [49] [9] [50]. These differences arise from distinct electronic effects, steric interactions, and conformational preferences between ortho and para substitution patterns [48] [50].

Electronic and Steric Effects: The ortho-nitrophenyl ester exhibits unique reactivity due to proximity effects between the nitro group and ester functionality [9]. Crystal structure analysis reveals that the phenyl ring adopts a nearly perpendicular orientation to the ester plane, with one oxygen atom of the nitro group positioned between the two ester oxygen atoms [9]. This conformation creates additional electronic interactions not present in the para isomer [9].

Hydrolysis Rate Differences: Ortho-nitrophenyl esters generally exhibit faster hydrolysis rates compared to para analogs under neutral and basic conditions [5] [48]. This enhanced reactivity results from both electronic activation and potential intramolecular assistance from the ortho-nitro group [5] [48]. The rate enhancement is typically 2-5 fold, depending on reaction conditions and substrate structure [5].

Coupling Efficiency Comparison: In peptide synthesis applications, para-nitrophenyl esters generally provide superior coupling efficiency due to reduced steric hindrance and more predictable reactivity [48] [50]. The ortho isomer shows good reactivity but can suffer from steric constraints that affect coupling with hindered amino acids [28] [48]. Statistical analysis of coupling reactions shows para esters achieving 98-99% efficiency compared to 90-95% for ortho variants under standard conditions [28].

Spectroscopic Properties: Both isomers provide chromogenic properties suitable for spectrophotometric monitoring, but with different optimal wavelengths and extinction coefficients [16] [51]. The para-nitrophenoxide ion shows λmax at 400-420 nm with high extinction coefficients, while the ortho isomer exhibits somewhat different spectroscopic properties due to intramolecular interactions [16] [51].

Synthetic Accessibility: Para-nitrophenyl esters are generally more accessible synthetically and commercially, with straightforward preparation from readily available starting materials [48] [50]. Ortho variants require more specialized synthetic approaches and are less commonly available from commercial sources [48]. This accessibility difference often drives the preference for para isomers in routine synthetic applications [48] [50].

Commercial and Practical Considerations: The para-nitrophenyl ester has become the standard in peptide synthesis due to its combination of good reactivity, excellent coupling efficiency, commercial availability, and well-established protocols [28] [25] [48]. The ortho variant finds use in specialized applications where its unique reactivity profile is advantageous, but remains less commonly employed in routine synthesis [48] [9].